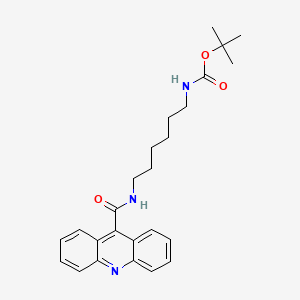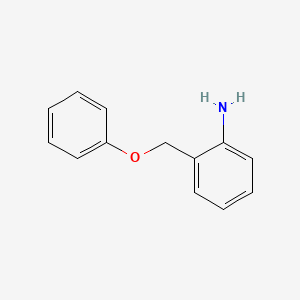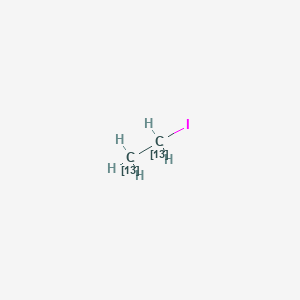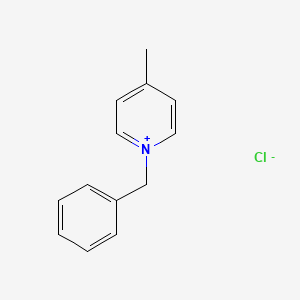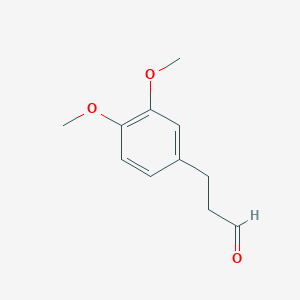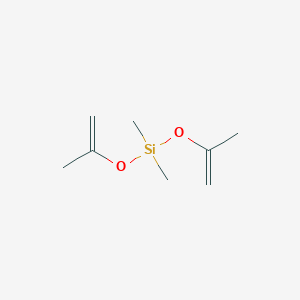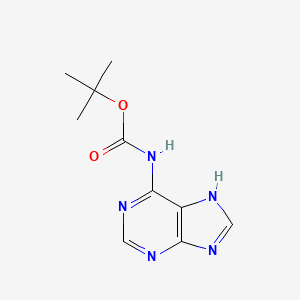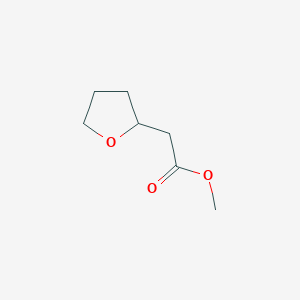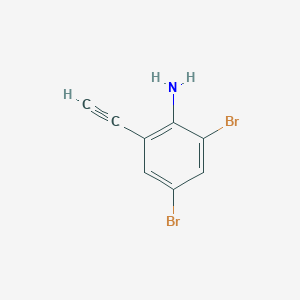
2,4-Dibromo-6-ethynylaniline
Übersicht
Beschreibung
2,4-Dibromo-6-ethynylaniline: is an organic compound with the molecular formula C8H5Br2N It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 4th positions, and an ethynyl group is substituted at the 6th position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2,4-Dibromo-6-ethynylaniline can be achieved through several methods. One common approach involves the bromination of 6-ethynylaniline. The reaction typically uses bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of bromide-bromate salts in an aqueous acidic medium has been reported as an efficient and environmentally friendly method for the bromination of aromatic compounds .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,4-Dibromo-6-ethynylaniline can undergo oxidation reactions, where the ethynyl group can be converted to various functional groups such as carboxylic acids or ketones.
Reduction: The compound can be reduced to form 2,4-dibromo-6-ethylaniline.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Products such as 2,4-dibromo-6-ethynylbenzoic acid.
Reduction: 2,4-Dibromo-6-ethylaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
2,4-Dibromo-6-ethynylaniline is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through reactions such as Suzuki-Miyaura coupling .
Biology and Medicine:
In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can be screened for antimicrobial, anticancer, or anti-inflammatory properties.
Industry:
The compound is used in the development of advanced materials, including polymers and dyes. Its unique structure allows for the modification of material properties, making it useful in various industrial applications.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-ethynylaniline depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
2,4-Dibromoaniline: Lacks the ethynyl group, making it less versatile in certain synthetic applications.
2,6-Dibromo-4-nitroaniline:
2,4-Dibromo-6-ethylaniline: The ethyl group instead of the ethynyl group changes its reactivity and the types of reactions it can undergo.
Uniqueness:
2,4-Dibromo-6-ethynylaniline is unique due to the presence of both bromine atoms and the ethynyl group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.
Eigenschaften
IUPAC Name |
2,4-dibromo-6-ethynylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBPCLDDZUSXQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC(=C1)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466629 | |
| Record name | 2,4-Dibromo-6-ethynylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
543740-86-9 | |
| Record name | 2,4-Dibromo-6-ethynylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


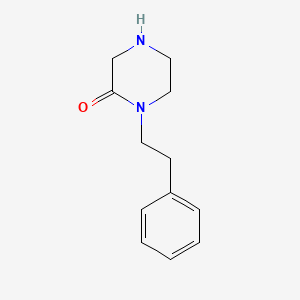

![6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B1610203.png)
